molecular formula C17H23ClN2O2 B1531745 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 1160247-22-2

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B1531745
CAS No.: 1160247-22-2
M. Wt: 322.8 g/mol
InChI Key: FSVVUJLLKROCMU-UHFFFAOYSA-N
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Description

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate typically involves the formation of the spirocyclic structure through a series of well-defined steps. One efficient method includes the cyclization of ethyl 2-oxindoline-5-carboxylate followed by the introduction of the tert-butyl group. The key steps involve:

    Dianion Alkylation: This step involves the formation of a dianion intermediate which is then alkylated to introduce the necessary substituents.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure.

    Introduction of the tert-butyl Group:

Industrial Production Methods

Industrial production of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various fields.

Biological Activity

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate (CAS No. 1160247-22-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

  • Molecular Formula : C17H23ClN2O2
  • Molecular Weight : 322.83 g/mol
  • IUPAC Name : this compound
  • InChI Key : FSVVUJLLKROCMU-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmacological studies. The following sections detail its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Recent studies have indicated that spiro[indoline-3,4'-piperidine] derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Case Study : In vitro tests showed that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects:

  • Mechanism : It is believed to exert its effects by reducing oxidative stress and inflammation in neuronal cells.
  • Case Study : Animal models treated with the compound demonstrated improved cognitive function and reduced neuronal damage following induced neurotoxicity.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis, inhibits proliferation
NeuroprotectiveReduces oxidative stress and inflammation
AntimicrobialInhibits growth of certain bacterial strains

Safety and Toxicology

While exploring its biological activities, it is crucial to consider the safety profile of this compound:

  • Toxicity Studies : Preliminary toxicity assessments indicate that the compound may exhibit moderate toxicity at higher concentrations.
  • Safety Precautions : Standard laboratory safety measures should be adhered to when handling this compound due to its potential irritative properties.

Properties

IUPAC Name

tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVVUJLLKROCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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